molecular formula C17H18ClNO2S2 B11648255 2-(4-Chlorophenyl)-3-((2,4-dimethylphenyl)sulfonyl)thiazolidine

2-(4-Chlorophenyl)-3-((2,4-dimethylphenyl)sulfonyl)thiazolidine

Cat. No.: B11648255
M. Wt: 367.9 g/mol
InChI Key: YREZNHKUACKAAW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2,4-dimethylbenzenesulfonyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiol with an amine in the presence of a suitable catalyst. This step involves the cyclization of the intermediate to form the five-membered ring.

    Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazolidine ring.

    Attachment of 2,4-Dimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the thiazolidine ring with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives with various functional groups.

    Substitution: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazolidine: Lacks the 2,4-dimethylbenzenesulfonyl group.

    3-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazolidine: Lacks the 4-chlorophenyl group.

    2-(4-Methylphenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine: Contains a methyl group instead of a chlorine atom.

Uniqueness

2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine is unique due to the presence of both the 4-chlorophenyl and 2,4-dimethylbenzenesulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H18ClNO2S2

Molecular Weight

367.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2,4-dimethylphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C17H18ClNO2S2/c1-12-3-8-16(13(2)11-12)23(20,21)19-9-10-22-17(19)14-4-6-15(18)7-5-14/h3-8,11,17H,9-10H2,1-2H3

InChI Key

YREZNHKUACKAAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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